molecular formula C15H10ClFN2O2 B1411777 Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2108526-98-1

Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1411777
CAS RN: 2108526-98-1
M. Wt: 304.7 g/mol
InChI Key: BJACAOLILIEHMD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of “Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines can vary widely depending on the specific substituents present on the molecule. General reactions may involve the various functional groups present in the molecule .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Imidazole scaffolds are pivotal in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These inhibitors demonstrate a significant potential in addressing diseases characterized by inflammation due to their ability to bind selectively and inhibit kinase activity. This is particularly relevant for compounds that replace ATP in the kinase's active site, leading to higher selectivity and potency, an approach that could be analogous to the applications of Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate in designing new therapeutics (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Organic Synthesis and Optoelectronic Materials

Quinazolines and pyrimidines, closely related to imidazo[1,2-a]pyridines, are explored extensively for their applications in creating optoelectronic materials. The synthesis and application of derivatives of these compounds have led to the development of electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the potential of incorporating imidazo[1,2-a]pyridine derivatives into π-extended conjugated systems for novel optoelectronic material creation, suggesting a potential research avenue for Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antibacterial Research

Imidazopyridine-based derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial properties. Given the rising threat of multi-drug resistant bacterial infections, the synthesis and evaluation of imidazopyridine compounds, such as Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate, could provide a foundation for developing new antibacterial agents. This approach is underscored by the limited number of imidazopyridine compounds available as antibiotics and the potential to enhance selectivity and efficacy through structural modifications (Sanapalli et al., 2022).

Future Directions

The future directions for research into imidazo[1,2-a]pyridines could include the development of new synthetic methods, the discovery of new medicinal applications, and further exploration of their physical and chemical properties .

properties

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-21-15(20)10-3-5-14-18-13(8-19(14)7-10)9-2-4-12(17)11(16)6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJACAOLILIEHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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